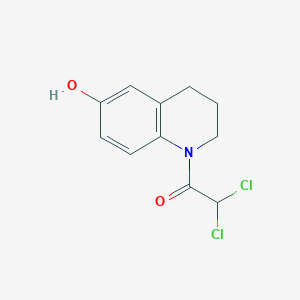

1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol

Overview

Description

1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol, also known as this compound, is a useful research compound. Its molecular formula is C11H11Cl2NO2 and its molecular weight is 260.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Synthetic Methods

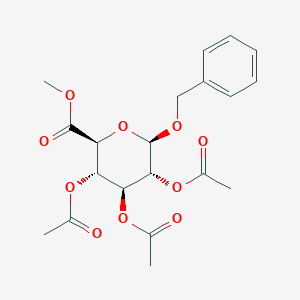

Recent studies have demonstrated innovative methods to synthesize tetrahydroquinoline derivatives. For instance, a facile synthesis route was established for chiral tetrahydroquinolin-4-ol and tetrahydro-1H-benzo[b]azepin-5-ol derivatives using Novozyme 435 lipase mediated enantioselective kinetic resolution, achieving high yields and enantiomeric excess (ee) values (Zhou et al., 2015). Moreover, a one-pot, four-component process was introduced for synthesizing dihydropyrindines and tetrahydroquinolines, showcasing the versatility of these compounds in chemical synthesis (Yehia et al., 2002).

Crystallography and Structural Analysis

Significant progress has been made in understanding the structural properties of tetrahydroquinoline derivatives. The crystal structure of spiro[cyclohexane-1,2'-6'-methoxy-1'-(α-chloroacetyl)-1,2',3',4'-tetrahydro-4'-methylquinoline] was elucidated, revealing insights into the molecular conformation and packing, which is crucial for designing compounds with desired physical and chemical properties (Soriano-garcia et al., 2000).

Enzyme Inhibition for Therapeutic Applications

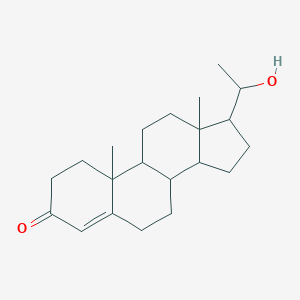

Tetrahydroquinoline derivatives have shown potential as enzyme inhibitors. Compounds based on carbamic acid quinolin-6-yl esters, derived from 1-substituted 1,2,3,4-tetrahydroquinolin-6-ols, were identified as novel inhibitors of acetylcholinesterase. These compounds displayed promising cognitive improvements in vivo, comparable to standard Alzheimer's disease drugs (Decker, 2007).

Medicinal Chemistry and Drug Development

Tetrahydroquinoline derivatives are important intermediates in cardiovascular drugs and dyes. A review highlighted the synthesis and application of these derivatives, discussing various synthetic methods and their role in medicinal chemistry and dye applications. It emphasized the need for developing atom-economic methods and synthesizing enantiomerically pure derivatives for potential therapeutic applications (Guobao, 2012).

Oxidative Rearrangement and Synthetic Applications

An interesting study on oxidative rearrangement revealed that treatment of certain tetrahydroisoquinoline derivatives with lead tetraacetate resulted in the formation of oxazoloisoquinolinones, highlighting a unique 'intramolecular iminohaloform' rearrangement. This finding opens up new avenues for synthetic applications of these compounds (Lenz et al., 2004).

Properties

IUPAC Name |

2,2-dichloro-1-(6-hydroxy-3,4-dihydro-2H-quinolin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO2/c12-10(13)11(16)14-5-1-2-7-6-8(15)3-4-9(7)14/h3-4,6,10,15H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZBOXOCCLZODD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)O)N(C1)C(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211319 | |

| Record name | 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62265-67-2 | |

| Record name | 2,2-Dichloro-1-(3,4-dihydro-6-hydroxy-1(2H)-quinolinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62265-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062265672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

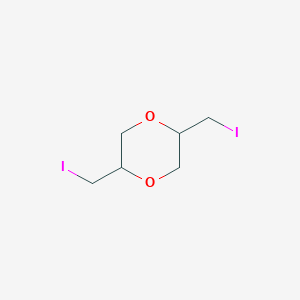

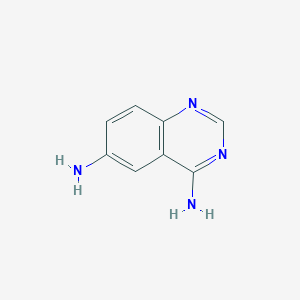

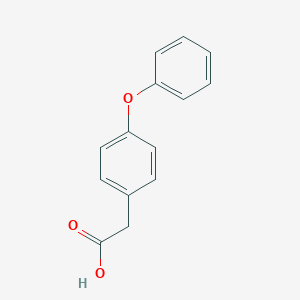

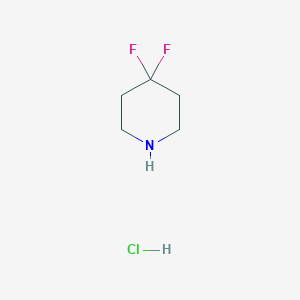

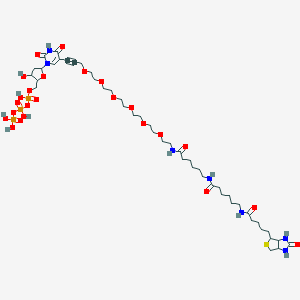

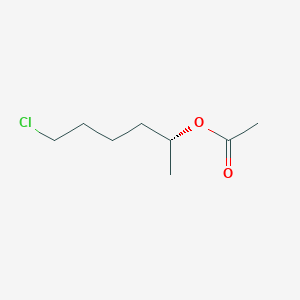

Feasible Synthetic Routes

Q1: What makes 1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol esters promising candidates for antiamebic therapy?

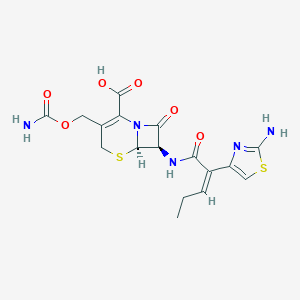

A1: Research demonstrates that a series of 1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinols and their O-acyl derivatives exhibit potent antiamebic activity against Entamoeba criceti infections in hamsters []. This activity is comparable to existing antiamebic drugs like etofamide and diloxanide furoate []. This suggests that these compounds hold promise as potential treatments for amebiasis. Notably, one specific derivative, 1-(dichloroacetyl)-6-(2-furoyloxy)-1,2,3,4-tetrahydroquinoline, has been identified as particularly potent and selected for human trials [], highlighting its potential for clinical application.

Q2: What is the significance of the structure-activity relationship (SAR) in understanding these compounds' antiamebic activity?

A2: While the provided abstracts [, ] don't delve into specific SAR details, they emphasize that modifications to the base structure of 1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol, specifically through the introduction of various O-acyl groups, can significantly influence the antiamebic potency of these compounds. Further research into the SAR would be crucial to optimize the structure of these molecules for enhanced activity, selectivity, and potentially reduced toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one](/img/structure/B134048.png)

![{5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate](/img/structure/B134058.png)